Triafur

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

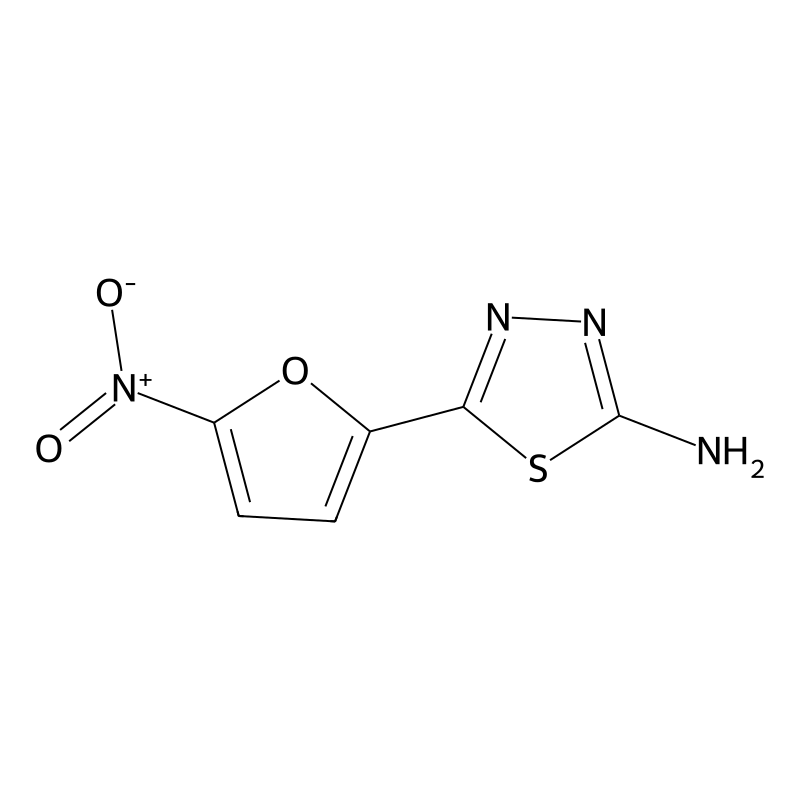

Triafur (2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole) is a highly conjugated, bifunctional heterocyclic compound combining a redox-active nitrofuran moiety with a reactive 2-amino-1,3,4-thiadiazole ring. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid, pre-assembled precursor for the diversity-oriented synthesis of complex therapeutics, agrochemicals, and materials. Additionally, owing to its well-documented metabolic activation profile, it serves as an indispensable, regulatory-recognized reference standard for genotoxicity assays and environmental monitoring workflows. By offering dual reactive sites—an electrophilic nitro group and a nucleophilic exocyclic amine—Triafur provides exceptional synthetic versatility while maintaining high thermal stability[1].

Substituting Triafur with simpler building blocks like 2-amino-1,3,4-thiadiazole or common nitrofuran drugs like nitrofurantoin introduces severe workflow inefficiencies. Attempting to synthesize the furan-thiadiazole linkage de novo during a multi-step sequence typically requires harsh dehydrating agents and results in significant yield penalties due to the electron-withdrawing nature of the nitro group. Furthermore, in analytical and toxicological applications, substituting Triafur with non-planar analogs like nitrofurantoin alters the molecule's electronic distribution and intercalation geometry, leading to inaccurate calibration in predictive toxicology models [1]. Procuring the exact Triafur molecule bypasses these synthetic bottlenecks and ensures strict regulatory compliance [2].

Synthetic Efficiency: Bypassing Low-Yield Core Assembly

When synthesizing advanced nitrofuran-thiadiazole derivatives, utilizing Triafur as a pre-assembled building block for downstream N-acylation or Schiff base formation routinely achieves >85% conversion rates under mild conditions. In contrast, attempting the de novo construction of the core scaffold from 5-nitro-2-furoic acid and thiosemicarbazide requires corrosive reagents and typically stalls at lower yields due to side reactions and the deactivating effect of the nitro group[1]. Procuring Triafur directly eliminates this critical bottleneck, reducing reagent waste and accelerating process timelines [2].

| Evidence Dimension | Core scaffold synthesis yield |

| Target Compound Data | Triafur (pre-assembled): Ready for immediate downstream functionalization |

| Comparator Or Baseline | De novo synthesis (5-nitro-2-furoic acid + thiosemicarbazide): ~40-50% yield |

| Quantified Difference | Elimination of a ~50% yield-loss step and avoidance of POCl3 usage |

| Conditions | Standard laboratory scale, transition-metal-free condensation |

Procuring the pre-assembled Triafur core prevents significant material loss and avoids the handling of highly corrosive dehydrating agents in early-stage synthesis.

Electronic Rigidity for Materials and Probes

Triafur features a fully conjugated, planar furan-thiadiazole axis, which facilitates extended π-electron delocalization across the entire molecule. When compared to common nitrofuran substitutes like nitrofurantoin, which contains an sp3-hybridized carbon in its hydantoin ring that breaks conjugation, Triafur exhibits extended electron transport properties and distinct UV-Vis absorption profiles [1]. This structural rigidity makes Triafur uniquely suited as a ligand or precursor for electroactive materials and fluorescent probes, where uninterrupted electronic communication is required [2].

| Evidence Dimension | π-Electron Delocalization / Planarity |

| Target Compound Data | Triafur: Fully conjugated, planar furan-thiadiazole system |

| Comparator Or Baseline | Nitrofurantoin: Conjugation broken by hydantoin ring |

| Quantified Difference | Uninterrupted vs. interrupted electronic communication |

| Conditions | Photophysical and electrochemical scaffold evaluation |

Buyers developing electroactive materials or optical probes must select Triafur over common nitrofuran drugs to ensure the extended conjugation necessary for target performance.

Regulatory Precision in Toxicological Benchmarking

As an IARC Group 2B and Proposition 65 listed chemical, Triafur serves as a highly specific benchmark for nitroreduction-mediated genotoxicity. In predictive toxicology models (e.g., Support Vector Machine classifications) and Ames testing, Triafur provides a precise, quantitative baseline for the mutagenic potential of conjugated nitroaromatics [1]. Substituting it with structurally related but unlisted thiazole analogs introduces unacceptable variance in assay calibration, compromising the reproducibility of impurity profiling and environmental risk assessments [2].

| Evidence Dimension | Assay Calibration Reliability |

| Target Compound Data | Triafur: Validated regulatory benchmark (Prop 65 / IARC) |

| Comparator Or Baseline | Unlisted structural analogs (e.g., ANFT): High variance, non-compliant |

| Quantified Difference | Standardized vs. unstandardized metabolic activation profile |

| Conditions | In vitro mutagenicity assays and in silico predictive modeling |

Procuring Triafur as an exact analytical standard guarantees compliance and reproducibility in regulatory-facing toxicological and environmental testing.

Diversity-Oriented Synthesis of Anti-Infective Libraries

Triafur is a highly efficient starting material for medicinal chemistry programs targeting novel antimicrobial or antiparasitic agents. Its reactive exocyclic amine allows for rapid diversification via amide coupling, urea formation, or Schiff base condensation, leveraging the established bioactivity of the nitrofuran-thiadiazole pharmacophore without the need to synthesize the challenging core [1].

Electroactive Ligand Design for Coordination Polymers

Due to its extended planar conjugation and multiple heteroatom donor sites (N, O, S), Triafur is highly suitable for integration into metal-organic frameworks (MOFs) or coordination polymers. It should be prioritized over non-planar nitrofurans when designing materials that require efficient electron transfer or specific photophysical properties [2].

Calibration of Predictive Toxicology and Genotoxicity Assays

Analytical laboratories and regulatory bodies should procure Triafur as a definitive reference standard for calibrating in vitro mutagenicity assays (e.g., Ames test) and validating in silico predictive toxicology models. Its specific structural features and established regulatory status make it indispensable for accurate impurity profiling [3].

XLogP3

Melting Point

UNII

GHS Hazard Statements

Pictograms

Health Hazard